[1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate
Description
The compound [1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate is a hydrazone derivative featuring a naphthalene core substituted with a hydrazinylidene-methyl group and a 3-methylbenzoate ester. Its structure includes a tetradecanoylamino (C₁₄ acyl) chain attached to the acetyl hydrazone moiety, contributing to its lipophilic character. The E-configuration of the hydrazone group is critical for its molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking .
This compound is synthesized via condensation reactions between acyl hydrazines and carbonyl precursors, often under reflux conditions with hydrazine hydrate, as seen in analogous syntheses (e.g., ). Its structural characterization typically employs X-ray crystallography (using programs like SHELXL and ORTEP-III ), NMR, and mass spectrometry. The tetradecanoyl chain enhances hydrophobic interactions, making it relevant for applications in materials science or as a ligand in coordination chemistry.
Properties
Molecular Formula |
C35H45N3O4 |
|---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
[1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate |
InChI |
InChI=1S/C35H45N3O4/c1-3-4-5-6-7-8-9-10-11-12-13-21-33(39)36-26-34(40)38-37-25-31-30-20-15-14-18-28(30)22-23-32(31)42-35(41)29-19-16-17-27(2)24-29/h14-20,22-25H,3-13,21,26H2,1-2H3,(H,36,39)(H,38,40)/b37-25+ |
InChI Key |
ZKHXKYAFMVSMMW-AUGOTPMTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC=CC(=C3)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The tetradecanoylamino group (C₁₄) in the target compound confers higher hydrophobicity compared to shorter chains (e.g., decanoylamino in ) or aromatic substituents (e.g., toluidino in ).
- Steric Bulk : The 3,4-dimethoxybenzoate group in introduces steric hindrance, which may affect crystal packing or binding to biological targets compared to the 3-methylbenzoate in the target compound.
Collision Cross-Section (CCS) and Conformational Analysis
- The toluidino derivative has a CCS of 213.8 Ų for [M+H]+, suggesting a compact conformation. In contrast, the decanoylamino analog exhibits a larger CCS (240.6 Ų), reflecting increased flexibility from the longer acyl chain. The target compound’s CCS is unreported but expected to exceed 240 Ų due to its C₁₄ chain.
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